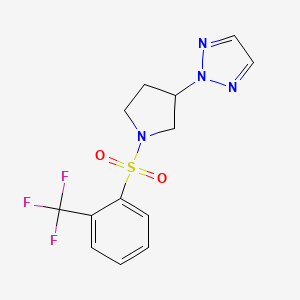

2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

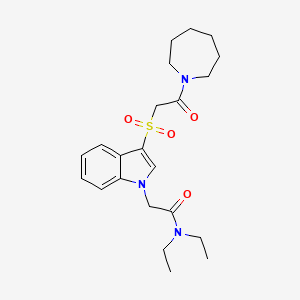

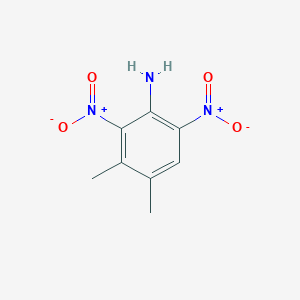

The compound “2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, a trifluoromethyl group, a phenyl group, a sulfonyl group, and a 1,2,3-triazole ring .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one carbon atom . The phenyl group is a six-membered carbon ring with alternating double and single bonds . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon atom . The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in various chemical reactions . The trifluoromethyl group is generally stable under normal conditions but can participate in certain reactions under specific conditions .科学的研究の応用

Synthesis and Chemical Reactions

Regiocontrolled Synthesis of Polysubstituted Pyrroles : Utilizing terminal alkynes, sulfonyl azides, and allenes in the presence of a nickel(0) catalyst, 1-sulfonyl-1,2,3-triazoles have been efficiently transformed into polysubstituted pyrroles. This transformation includes double bond transposition and Alder-ene reactions, highlighting the versatility of 1,2,3-triazoles in synthesizing complex organic structures (Miura et al., 2013).

Nickel-Catalyzed Denitrogenative Alkyne Insertion : N-sulfonyl-1,2,3-triazoles have been shown to react with alkynes under nickel(0)/phosphine catalysis, producing substituted pyrroles. This process involves the extrusion of molecular nitrogen and demonstrates a novel pathway for the functionalization of triazoles through alkyne insertion (Miura, Yamauchi, Murakami, 2009).

Biological Activity and Potential Applications

Inhibitors Against Caspase-3 : In the realm of medicinal chemistry, 1,2,3-triazoles have been explored for their inhibitory effects on caspase-3, a key enzyme involved in apoptosis. Specific triazole derivatives have demonstrated potent inhibitory activity, underscoring the therapeutic potential of these compounds in regulating cell death mechanisms (Jiang, Hansen, 2011).

Anticancer Activity : Another study focused on the synthesis and in vitro evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole for its anticancer activity. This compound exhibited moderate activity against various cancer cell lines, indicating the potential of such derivatives in cancer research (Salinas-Torres et al., 2022).

Antifungal Activity : The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has been undertaken, targeting antifungal activity. Some derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, presenting a promising avenue for developing new antifungal agents (Szafrański et al., 2017).

特性

IUPAC Name |

2-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTCUGNJBVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2676236.png)

![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)

![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)

![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)